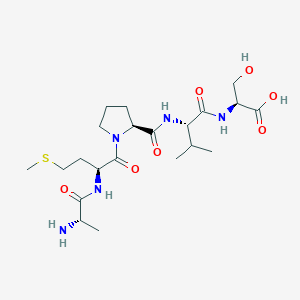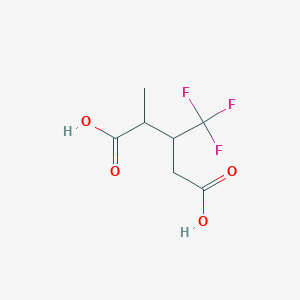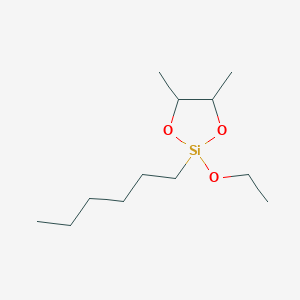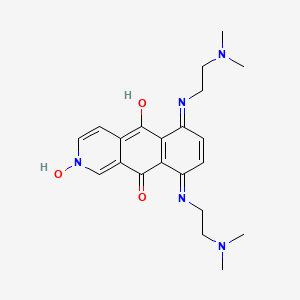![molecular formula C5H11ClO2P+ B12549939 (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium CAS No. 141973-75-3](/img/structure/B12549939.png)
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium is a chemical compound with a unique structure that includes a chloroethyl group, an oxo group, and a propan-2-yl oxy group attached to a phosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium typically involves the reaction of a chloroethyl precursor with a phosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The oxo group can participate in redox reactions, while the propan-2-yl oxy group may influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethyl)phosphine oxide: Similar in structure but lacks the propan-2-yl oxy group.
(2-Chloroethyl)phosphine: Lacks both the oxo and propan-2-yl oxy groups.
(2-Chloroethyl)(oxo)phosphine: Similar but lacks the propan-2-yl oxy group.
Uniqueness
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium is unique due to the presence of all three functional groups, which confer distinct chemical properties and reactivity. This combination of groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
141973-75-3 |
|---|---|
Fórmula molecular |
C5H11ClO2P+ |
Peso molecular |
169.56 g/mol |
Nombre IUPAC |
2-chloroethyl-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C5H11ClO2P/c1-5(2)8-9(7)4-3-6/h5H,3-4H2,1-2H3/q+1 |
Clave InChI |
FFUAUYIPVAKJKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[P+](=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




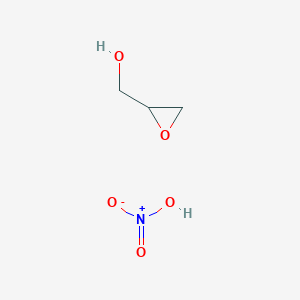

![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)
![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)
